N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-12-9-15(22)20(16(18-12)19-4-7-23-8-5-19)11-14(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUDZSXFQKQSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting with a furan derivative, such as furfural, which can be reacted with an appropriate amine to form the furan ring.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the furan, pyrimidine, and morpholine derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, morpholine, and pyrimidine rings could contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: can be compared with other compounds containing furan, morpholine, and pyrimidine rings.
Unique Features: The combination of these three rings in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.
List of Similar Compounds
Furfurylamine: Contains a furan ring and an amine group.
Morpholine: Contains a morpholine ring.
Pyrimidine Derivatives: Various compounds containing the pyrimidine ring, such as cytosine and thymine.
This article provides a comprehensive overview of this compound based on general principles of organic chemistry. For specific details and experimental data, consulting primary research literature would be necessary.
Biological Activity
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance, Mannich bases, which include structures similar to our compound, have shown promising cytotoxic effects against various cancer cell lines. In a study comparing the cytotoxicity of Mannich bases to standard chemotherapeutics like 5-fluorouracil, certain derivatives demonstrated up to 4.2 times higher cytotoxicity against human Jurkat cells and hepatoma cells .
Table 1: Cytotoxicity of Mannich Bases Compared to Standard Drugs
| Compound | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| N-[(furan-2-yl)methyl]-... | <10 | WiDr Colon Cancer | |
| 5-Fluorouracil | 12 | Huh-7 Hepatoma | |
| Melphalan | 15 | Jurkat Cells |
2. Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial and antifungal activities. Similar furan-containing compounds have been reported to exhibit such activities, making it plausible that this compound may also possess these properties. Studies on related Mannich bases have highlighted their effectiveness against various bacterial strains .
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with biological macromolecules. For example:
- Enzyme Inhibition : The inhibition of specific enzymes involved in cancer cell proliferation has been noted for similar compounds.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G0/G1 phase, preventing cancer cell replication .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds structurally related to N-[(furan-2-yl)methyl]-... . A notable case involved the synthesis of pyrimidine derivatives that were screened for their anticancer activity against different cell lines. The results showed that modifications to the morpholine and furan rings significantly influenced cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the key synthetic routes for this compound, and how can purity be ensured?
The compound is synthesized via multi-step routes involving nucleophilic substitution and condensation reactions. A common method reacts furan-2-carbaldehyde with 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl acetamide under basic conditions (e.g., NaOH/K₂CO₃). Critical steps include:
- Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, morpholine carbons at δ 45–55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical 302.33 g/mol; observed [M+H]⁺ at m/z 303.34) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and morpholine C-N bonds (~1100 cm⁻¹) .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Soluble in DMSO (≥50 mg/mL), ethanol (~10 mg/mL), and PBS (pH 7.4, ≤1 mg/mL). For in vitro assays, pre-dissolve in DMSO and dilute in buffer to avoid precipitation .
- Stability : Stable at 4°C for 6 months in anhydrous DMSO. Degrades at >60°C or extreme pH (<3 or >10). Monitor via stability-indicating HPLC .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be resolved?
Contradictory data may arise from assay conditions or target specificity. To validate:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and ATP-based viability assays .
- Orthogonal Methods : Confirm enzyme inhibition (e.g., kinase activity via radiometric assays) alongside cellular assays .
- Structural Analogs : Compare activity of derivatives (e.g., fluorinated or morpholine-modified analogs) to identify SAR trends .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Formulation : Use PEGylated nanoparticles or liposomes to enhance aqueous solubility .
- Prodrug Design : Introduce ester moieties at the acetamide group for hydrolytic activation in vivo .
- Pharmacokinetic Profiling : Conduct LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .
Q. How can the mechanism of action be elucidated when initial target screens are inconclusive?
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR Knockout Models : Test activity in cell lines with gene knockouts (e.g., mTOR or PI3K) to pinpoint pathways .
- Molecular Docking : Simulate binding to homology-modeled targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
